1-(1,2-Oxazolidin-2-yl)pentan-1-one
Description
Properties
IUPAC Name |
1-(1,2-oxazolidin-2-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-3-5-8(10)9-6-4-7-11-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJYYGDRBYAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of 1 1,2 Oxazolidin 2 Yl Pentan 1 One
Mechanistic Studies of Reactions Involving the Oxazolidine (B1195125) Ring
The reactivity of the oxazolidine ring in N-acyl oxazolidinones is characterized by its susceptibility to nucleophilic attack at the endocyclic carbonyl carbon. This can lead to ring-opening reactions, which are often in competition with reactions at the exocyclic acyl group.
Ring-Opening Reactions and Subsequent Functionalization
The cleavage of the oxazolidinone ring is a critical step in many synthetic sequences, as it allows for the recovery of the chiral auxiliary (in the case of chiral derivatives) and the isolation of the desired product. The regioselectivity of this cleavage is highly dependent on the nature of the nucleophile employed.
Density functional theory (DFT) calculations have shown that nucleophilic attack by hydroxide (B78521) (from LiOH) preferentially occurs at the endocyclic carbonyl group. publish.csiro.au This is attributed to the lower steric hindrance at this position compared to the exocyclic carbonyl. The resulting tetrahedral intermediate readily undergoes C-N bond cleavage, leading to a ring-opened β-hydroxyamide. publish.csiro.aupublish.csiro.au Subsequent decarboxylation can then occur. publish.csiro.au
In contrast, the use of lithium hydroperoxide (LiOOH) favors cleavage of the exocyclic C-N bond, which preserves the oxazolidinone ring and releases the acylated product. publish.csiro.aupublish.csiro.au While the initial attack of the hydroperoxide anion is also favored at the endocyclic carbonyl, the subsequent decomposition of this tetrahedral intermediate has a high energy barrier. This allows for a slower, but ultimately favored, attack at the exocyclic carbonyl, leading to the desired auxiliary cleavage. publish.csiro.au This differential reactivity provides a valuable tool for selectively functionalizing either the acyl chain or the oxazolidinone ring.
Furthermore, N-acyl-2-oxazolidinones can undergo a decarboxylative isomerization to form 2-oxazolines. This transformation can be initiated by lithium iodide, which facilitates the ring-opening, followed by decarboxylation in the presence of a mild proton source and an amine base. researchgate.net This reaction proceeds under mild conditions and offers a route to a different class of heterocyclic compounds.
In the context of more complex systems, such as oxazolidinone-fused aziridines, acid-catalyzed ring-opening with alcohols has been shown to be a stereocontrolled method for the synthesis of 2-amino ethers. nih.govacs.orgacs.org This reaction proceeds via an SN2-like mechanism with inversion of configuration, highlighting the predictable reactivity of the oxazolidinone system. acs.org
Equilibrium Considerations in Oxazolidinone Transformations
Many reactions involving N-acyl oxazolidinones are governed by equilibria. For instance, the formation of enolates from the pentanone side chain is a reversible process. The position of the equilibrium is influenced by factors such as the strength of the base, the solvent, and the temperature. vanderbilt.edu The choice of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures is often employed to drive the equilibrium towards the formation of the kinetic enolate. vanderbilt.edu
In the context of ring-opening reactions, the stability of the tetrahedral intermediates plays a crucial role. As discussed previously, the relative rates of formation and breakdown of these intermediates determine the final product distribution. publish.csiro.aupublish.csiro.au For example, the high barrier to decomposition of the endocyclic tetrahedral intermediate formed with LiOOH allows for the thermodynamically favored exocyclic cleavage to dominate. publish.csiro.au
Derivatization and Functional Group Interconversions of the Pentanone Side Chain
The pentanone side chain of 1-(1,2-Oxazolidin-2-yl)pentan-1-one offers a versatile handle for a variety of chemical transformations. The α-protons of the pentanoyl group are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile that can react with a range of electrophiles.
Commonly employed bases for enolate formation include LDA and sodium hexamethyldisilazide (NaHMDS). sci-hub.se The resulting enolate can then be subjected to a variety of functionalization reactions, including:
Alkylation: Reaction with alkyl halides allows for the introduction of alkyl groups at the α-position. sci-hub.se
Halogenation: Treatment with electrophilic halogen sources, such as N-bromosuccinimide (NBS), can introduce a halogen atom at the α-position. sci-hub.se
Aldol (B89426) Reactions: Condensation with aldehydes or ketones leads to the formation of β-hydroxy carbonyl compounds. sci-hub.se
The reactivity of the enolate can be further tuned by the choice of metal counterion. For example, titanium(IV) enolates have been shown to undergo stereoselective radical alkylation reactions with tert-butyl peresters. ehu.es This radical pathway allows for the introduction of secondary and tertiary alkyl groups, which can be challenging to achieve through traditional SN2-type alkylations. ehu.estdx.cat
Utilization of this compound as a Building Block in Complex Molecule Synthesis
While the primary use of chiral N-acyl oxazolidinones is as temporary auxiliaries, the entire molecular framework of compounds like this compound can be incorporated into more complex structures.
Strategic Role as a Synthon for Carbon-Carbon Bond Formation
The ability to form a nucleophilic enolate at the α-position of the pentanone side chain makes this compound a valuable synthon for the formation of carbon-carbon bonds. vanderbilt.edusci-hub.se The enolate can participate in a variety of coupling reactions, extending the carbon skeleton and introducing new functional groups.
For example, the alkylation of the enolate is a fundamental C-C bond-forming reaction. vanderbilt.edu Furthermore, the aldol reaction provides a powerful method for constructing more complex carbon skeletons with controlled stereochemistry (when using chiral auxiliaries). sci-hub.se The development of radical alkylation methods has further expanded the scope of C-C bond formation, allowing for the introduction of sterically hindered alkyl groups. ehu.estdx.catub.edu
The oxazolidinone moiety itself can also be involved in C-C bond-forming reactions. For example, palladium-catalyzed cyclization reactions of related systems have been used to construct complex heterocyclic structures. bohrium.com
Stereocontrol via the Oxazolidinone Moiety in Downstream Transformations
In chiral N-acyl oxazolidinones, the stereocenter(s) on the oxazolidinone ring direct the facial selectivity of reactions on the acyl side chain. This is typically achieved through the formation of a chelated intermediate, where the metal counterion of the enolate coordinates to both the enolate oxygen and the oxygen of the oxazolidinone ring. This rigid, chelated structure blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. ox.ac.uk
The level of stereocontrol is influenced by several factors, including the substitution pattern on the oxazolidinone ring, the metal counterion, the solvent, and the nature of the electrophile. sci-hub.seox.ac.uk For example, the use of boron enolates in aldol reactions often leads to high levels of diastereoselectivity. sci-hub.se
While this compound itself is achiral, the principles of stereocontrol established with chiral analogs are fundamental to the broader class of N-acyl oxazolidinones and are crucial for their application in asymmetric synthesis. researchgate.net The predictable stereochemical outcomes of these reactions have made chiral oxazolidinones invaluable tools in the synthesis of a wide range of natural products and pharmaceuticals. researchgate.net
Computational and Theoretical Investigations of 1 1,2 Oxazolidin 2 Yl Pentan 1 One and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic distribution and orbital energies.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals determine how a molecule interacts with other reagents. wikipedia.org
For 1-(1,2-Oxazolidin-2-yl)pentan-1-one, the HOMO is expected to be localized primarily on the oxazolidine (B1195125) ring, specifically the nitrogen and oxygen atoms, due to the presence of lone pairs of electrons. The LUMO, on the other hand, is likely centered on the carbonyl group, which acts as an electron-accepting site. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.
In analogues where the pentanoyl group is modified, the HOMO-LUMO gap and orbital distributions would be altered. For instance, the introduction of electron-withdrawing groups would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, electron-donating groups would raise the HOMO energy, enhancing its nucleophilicity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Analogues
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.8 | -0.5 | 6.3 |
| 1-(1,2-Oxazolidin-2-yl)ethan-1-one | -7.0 | -0.4 | 6.6 |
| 1-(3-Methyl-1,2-oxazolidin-2-yl)pentan-1-one | -6.7 | -0.6 | 6.1 |
Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations.
Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. researchgate.netresearchgate.net Red regions on an MEP surface indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP surface would show a significant negative potential around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles or hydrogen bond donors. The nitrogen atom of the oxazolidine ring would also exhibit a region of negative potential. Positive potential would be expected around the hydrogen atoms of the pentanoyl chain and the oxazolidine ring. These predictions are crucial for understanding intermolecular interactions and the initial steps of chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations of the Oxazolidine Scaffold
The three-dimensional structure of the oxazolidine ring is not planar and can adopt various conformations. acs.orgnih.govacs.org Conformational analysis, often performed using molecular mechanics or quantum chemical methods, helps to identify the most stable conformations and the energy barriers between them. acs.org The oxazolidine ring typically adopts an envelope or twisted conformation.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the oxazolidine scaffold. mdpi.com By simulating the motion of atoms over time, MD can reveal the flexibility of the ring system, the preferred orientations of substituents, and the influence of the solvent environment on conformational preferences. mdpi.com For this compound, MD simulations would illustrate the rotational freedom of the pentanoyl group and the puckering dynamics of the oxazolidine ring.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. ethernet.edu.et By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For reactions involving this compound, such as its hydrolysis or reaction with nucleophiles, theoretical studies can pinpoint the most likely mechanism. For example, in a nucleophilic addition to the carbonyl group, calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism and can model the structure of the tetrahedral intermediate. DFT calculations have been used to investigate reaction mechanisms in similar heterocyclic systems. acs.org
Table 2: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Nucleophilic Attack | TS1 | 15.2 |
| Proton Transfer | TS2 | 8.5 |
Note: The values in this table are illustrative and represent the type of data generated from theoretical studies of reaction mechanisms.
Computational Prediction of Spectroscopic Parameters (Excluding Experimental Data)
Quantum chemical calculations can predict various spectroscopic parameters, which can aid in the characterization of new compounds. researchgate.net For instance, it is possible to compute NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths.
For this compound, computational methods can predict the ¹H and ¹³C NMR chemical shifts for each atom in the molecule. These predictions are based on the calculated magnetic shielding tensors. Similarly, the calculation of vibrational frequencies can help to assign the peaks in an experimental IR spectrum to specific molecular motions, such as the C=O stretch of the ketone or the C-N and C-O stretches of the oxazolidine ring. While these predictions may not perfectly match experimental values due to environmental effects and the approximations inherent in the calculations, they are invaluable for interpreting experimental data.
No Specific Research Found for this compound
Following a comprehensive search for the chemical compound This compound , it has been determined that there is a lack of specific scientific literature and research data pertaining to its biological and biomedical applications. While general information regarding the broader class of oxazolidinone derivatives is available, detailed studies on this particular compound are not present in the accessible scientific domain.
The inquiry sought to explore the in vitro molecular target interactions, cellular pathway modulations, and structure-activity relationships of this compound. However, the search did not yield any specific studies on its enzyme inhibition mechanisms, receptor binding profiles, or its effects on cellular processes in non-human biological systems. Consequently, an in-depth article structured around the requested scientific exploration cannot be generated at this time due to the absence of foundational research on this specific chemical entity.
Basic chemical identifiers for this compound have been located, including its CAS number (1566835-60-6), molecular formula (C8H15NO2), and molecular weight (157.21 g/mol ). sigmaaldrich.com The IUPAC name for the compound is 1-(isoxazolidin-2-yl)pentan-1-one. sigmaaldrich.com
The broader family of oxazolidinones is well-documented in chemical and medical literature. They are a class of heterocyclic organic compounds containing both nitrogen and oxygen in a five-membered ring. wikipedia.org Various synthetic methods for creating oxazolidinone and oxazolidine rings have been developed, highlighting their importance in organic synthesis. bioorg.orgorganic-chemistry.orgorganic-chemistry.org Notably, certain oxazolidinone derivatives have been utilized as Evans auxiliaries in chiral synthesis and have been developed into clinically significant antibacterial agents. wikipedia.org However, this general knowledge of the oxazolidinone class does not extend to the specific biological activities of this compound.
Exploration of Biological and Biomedical Research Applications of Oxazolidinone Derivatives Excluding Clinical Trial Data and Safety
Development of Oxazolidinone-Based Chemical Probes for Biological Research
The core structure of oxazolidinone antibiotics, most notably Linezolid, has provided a fertile ground for the design of chemical probes. These probes are engineered to retain the essential binding characteristics of the parent compound while incorporating reporter or reactive functionalities. This allows researchers to visualize, isolate, and identify the molecular partners of these compounds, thereby illuminating their mechanisms of action and the cellular processes they influence.
A primary strategy in developing these probes involves the synthesis of analogues containing bioorthogonal functional groups, such as azides or alkynes. nih.gov These groups are chemically unique within biological systems and can be specifically and efficiently reacted with complementary tags (e.g., fluorophores or affinity tags like biotin) through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov
Key Applications and Research Findings:
Visualizing Bacterial Cells: An azide-functionalized analogue of Linezolid has been synthesized and demonstrated to retain antimicrobial activity. nih.gov By attaching a fluorophore to the azide (B81097) group via click chemistry, researchers have created fluorescent probes capable of imaging Gram-positive bacteria. nih.gov These probes allow for the real-time visualization of bacteria and their localization within a sample, which is invaluable for diagnostic and fundamental microbiology research. nih.gov For instance, such probes have been successfully used to label various Gram-positive bacteria, including strains of Staphylococcus aureus. nih.gov
Studying Antibiotic Uptake and Efflux: The accumulation of antibiotics within bacteria is a critical factor in their efficacy. Fluorescently tagged oxazolidinones serve as powerful tools to study these transport dynamics. mdpi.com Research has shown that azide-functionalized Linezolid probes can visualize antibiotic uptake in Gram-positive bacteria. mdpi.com Conversely, the failure of these probes to label Gram-negative cells highlights the activity of efflux pumps, which actively expel the antibiotic, a major mechanism of antibiotic resistance. mdpi.com
Investigating Structure-Activity Relationships (SAR): The versatility of the azide-alkyne click chemistry platform allows for the rapid synthesis of a wide array of oxazolidinone variants. nih.gov By coupling the azide-modified oxazolidinone core with a diverse collection of alkynes bearing different substituents, researchers can efficiently explore structure-activity relationships. nih.gov This approach helps in identifying the structural modifications that enhance or diminish the antimicrobial activity or target binding, guiding the design of more potent future therapeutics.
Activity-Based Protein Profiling (ABPP): Activity-based probes (ABPs) are a specialized class of chemical probes designed to covalently bind to the active site of specific enzymes. mdpi.com While the primary target of antibacterial oxazolidinones is the ribosome, the development of oxazolidinone-based ABPs could potentially identify other off-target proteins or be adapted to target bacterial enzymes, contributing to a deeper understanding of their complete biological effects and the discovery of new drug targets. researchgate.net
The table below summarizes the characteristics and research applications of developed oxazolidinone-based chemical probes.
| Probe Type | Functional Group | Application | Research Finding |
| Fluorescent Imaging Probe | Azide-functionalized Linezolid analogue + Fluorophore (e.g., Dansyl, BODIPY) | Live bacterial cell imaging | Successfully used to image and report the location of Gram-positive bacteria like S. aureus using confocal microscopy. nih.gov |
| Uptake/Efflux Probe | Azide-functionalized Linezolid | Studying antibiotic transport | Visualizes antibiotic accumulation in Gram-positive bacteria; lack of labeling in Gram-negative bacteria indicates active efflux. mdpi.com |
| SAR Probe Library | Azide-modified oxazolidinone + various substituted alkynes | Exploring Structure-Activity Relationships | Enables rapid generation of diverse oxazolidinone derivatives to assess how structural changes impact antimicrobial activity. nih.gov |
| Raman Spectroscopy Probe | Alkyne-functionalized molecules | Live-cell imaging | The alkyne group provides a unique spectroscopic signature for direct imaging in live cells via stimulated Raman scattering microscopy. mdpi.com |
The development of these chemical probes represents a significant advancement in the study of oxazolidinone antibiotics. By enabling the direct visualization and interrogation of their interactions within complex biological milieu, these tools provide unprecedented insights that are not achievable through traditional biochemical or genetic methods alone.
Advanced Methodological Contributions and Innovations Stemming from Oxazolidinone Research
Future Perspectives and Unexplored Research Avenues for 1 1,2 Oxazolidin 2 Yl Pentan 1 One
Emerging Synthetic Paradigms for Oxazolidinone Scaffolds
The development of novel and efficient methods for constructing the oxazolidinone core is paramount to unlocking its full potential. Traditional synthesis routes are giving way to more sophisticated and sustainable paradigms that offer greater control over stereochemistry, yield, and environmental impact.
One of the most promising frontiers is the use of carbon dioxide (CO₂) as a C1 building block. bohrium.comrsc.org This approach aligns with the principles of green chemistry by utilizing an abundant, inexpensive, and non-toxic renewable carbon source. bohrium.comrsc.org Researchers are actively developing catalytic systems, including those based on aluminum bohrium.com, copper scilit.com, and iron acs.org, to facilitate the coupling of CO₂ with aziridines or propargylic amines to form oxazolidinones. bohrium.comscilit.comacs.org These methods are often highly regioselective and can be performed under milder conditions than traditional approaches. bohrium.comacs.org
Another significant trend is the development of catalytic asymmetric methods to produce enantiomerically pure oxazolidinones. Chiral oxazolidinones are crucial as intermediates in the synthesis of pharmaceuticals and as chiral auxiliaries in organic synthesis. bohrium.comacs.orgnih.gov Rhodium-catalyzed asymmetric ring-opening of oxabicyclic alkenes with sodium cyanate (B1221674) represents a powerful strategy for accessing chiral oxazolidinone scaffolds with excellent enantioselectivity. acs.orgnih.gov Furthermore, organocatalysis is emerging as a powerful tool, with catalysts like N-heterocyclic carbenes (NHCs) and supported amine bases (e.g., TBD) enabling efficient and often stereoselective syntheses. rsc.orgresearchgate.net
Multi-component reactions (MCRs) are also gaining traction for the one-pot synthesis of complex oxazolidinone derivatives from simple and readily available starting materials. researchgate.net For instance, the three-component reaction of epoxides, amines, and a carbonyl source like dimethyl carbonate can efficiently construct diverse 3,5-disubstituted oxazolidinones. researchgate.net
Potential as a Platform for Novel Chemical Probes and Research Tools
The structural versatility of the oxazolidinone scaffold makes it an excellent platform for the design and synthesis of novel chemical probes and research tools. These tools are instrumental in elucidating complex biological processes and identifying new therapeutic targets.
A key area of development is the functionalization of known bioactive oxazolidinone cores, such as the antibiotic linezolid, to create probes for studying bacterial infections. researchgate.netnih.gov By incorporating reporter groups like fluorescent dyes or reactive handles like azides, researchers can create molecules that allow for the visualization of bacteria in real-time or for the identification of their binding partners within the cell. researchgate.netnih.gov An azide-functionalized analogue of linezolid, for example, has been synthesized and used in "click" chemistry reactions to attach fluorophores, creating fluorescent probes for imaging Gram-positive bacteria. nih.gov
Beyond antibacterial research, oxazolidinone derivatives are being explored as modulators of other biological targets. For instance, certain 4-oxazolidinones have been identified as potent inhibitors of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgnih.gov These molecules represent a new chemotype for studying the mechanisms of biofilm formation and for developing strategies to combat this critical aspect of bacterial persistence. rsc.orgnih.gov The ability to systematically modify the oxazolidinone structure allows for detailed structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of these chemical probes. nih.gov
Integration into Advanced Materials Science or Polymer Chemistry (e.g., as building blocks for polyurethane coatings)
The oxazolidinone and related oxazolidine (B1195125) moieties are finding increasing application as versatile building blocks in materials science and polymer chemistry. Their unique chemical properties can be harnessed to create advanced materials with tailored functionalities.
In the realm of polyurethane (PU) chemistry, oxazolidine derivatives, particularly bisoxazolidines, are used as performance modifiers and moisture scavengers. wikipedia.org They function as latent hardeners; in the presence of moisture, the oxazolidine rings hydrolyze to generate amine and hydroxyl groups. These newly formed reactive sites can then react with isocyanates to form urea (B33335) and urethane (B1682113) linkages, respectively, contributing to the cross-linking of the polymer network and preventing defects caused by unwanted reactions between isocyanates and water. wikipedia.org This moisture-triggered curing mechanism is highly desirable in coatings and sealants. wikipedia.org
Furthermore, the direct polymerization of monomers containing the oxazolidinone ring is a promising route to novel high-performance polymers. Polyoxazolidinones, synthesized from the reaction of diepoxides and diisocyanates, are emerging as a class of thermoplastics with high thermal stability. rwth-aachen.de Research is focused on developing selective catalysts, such as phosphonium (B103445) salts and N-heterocyclic carbenes, that can promote the formation of linear polyoxazolidinones while suppressing side reactions like the trimerization of isocyanates, which leads to undesirable cross-linking. rwth-aachen.deacs.org These polymers exhibit high glass transition temperatures and decomposition temperatures, making them suitable for applications requiring robust thermal performance. rwth-aachen.de The ability to incorporate functional groups into the oxazolidinone monomers, such as those derived from CO₂, opens up possibilities for creating functional and potentially biodegradable polymers. uliege.beuliege.be
Challenges and Opportunities in Scalable and Sustainable Synthesis of Oxazolidinone Derivatives
While the potential applications of oxazolidinone derivatives are vast, their widespread adoption hinges on the development of scalable and sustainable synthetic methodologies. Several challenges remain, but they also present significant opportunities for innovation.
Challenges:
Catalyst Cost and Stability: Many of the advanced catalytic systems for oxazolidinone synthesis rely on precious metals like rhodium or palladium. bohrium.comacs.org The cost, toxicity, and stability of these catalysts can be prohibitive for large-scale industrial production. Developing robust, recyclable, and earth-abundant metal catalysts or metal-free organocatalytic systems is a key challenge. acs.org
Reaction Conditions: Some synthetic procedures require high pressures of CO₂ or elevated temperatures, which can be energy-intensive and require specialized equipment. bohrium.comacs.org
Selectivity: Achieving high chemo-, regio-, and stereoselectivity on a large scale can be difficult. Side reactions, such as the formation of isocyanurates in polyoxazolidinone synthesis, can lead to impure products and undesirable material properties. rwth-aachen.deacs.org
Starting Material Availability: While the use of CO₂ is a step towards sustainability, the availability and synthesis of other precursors, such as substituted aziridines and epoxides, can be a limiting factor. bohrium.com
Opportunities:
Green Chemistry Approaches: The use of CO₂ as a renewable feedstock is a major opportunity. bohrium.comrsc.orgscilit.com Combining this with the use of green solvents, such as deep eutectic solvents or ionic liquids, and energy-efficient processes like flow chemistry can significantly improve the sustainability of oxazolidinone synthesis. rsc.orgscilit.comresearchgate.net
Biomass-Derived Feedstocks: Exploring the use of biomass-derived epoxides and amines would further enhance the green credentials of oxazolidinone production. uliege.bepolimi.it
Advanced Catalysis: The design of highly active and selective catalysts that can operate under mild conditions is a continuous area of research. This includes the development of recyclable heterogeneous catalysts and bifunctional catalysts that can promote multiple reaction steps in a single pot. bohrium.comrsc.org
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing for scalability, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety. rsc.org The application of flow chemistry to oxazolidinone synthesis is a promising avenue for industrial-scale production. rsc.org
Q & A
Q. Basic Research Focus
- NMR :
- ¹H NMR : Oxazolidine ring protons appear at δ 3.5–4.5 ppm (multiplet). The pentanone carbonyl is absent due to ring formation.
- ¹³C NMR : Oxazolidine carbons resonate at 60–70 ppm; the ketone carbon (if present) is ~200 ppm.
- IR : C-O stretching (1050–1250 cm⁻¹) and N-O vibrations (930–980 cm⁻¹) confirm the oxazolidine ring.
- Mass Spectrometry : Molecular ion peak (m/z ~157) and fragmentation patterns (e.g., loss of CO or CH₂O) validate the structure .
How can discrepancies between theoretical and experimental NMR chemical shifts be resolved for this compound?
Advanced Research Focus
Discrepancies often arise from conformational flexibility or solvent effects. Methodological solutions:
- Computational Modeling : Perform DFT calculations (B3LYP/6-311G**) to simulate shifts. Include solvent corrections (PCM model for DMSO or CDCl₃).
- Dynamic Effects : Use variable-temperature NMR to detect tautomerism or ring puckering.
- Cross-Validation : Compare with X-ray crystallography (e.g., SHELXL-refined structures) to resolve ambiguities .
What strategies are recommended for resolving crystal structure ambiguities in this compound using X-ray diffraction?
Q. Advanced Research Focus
- Data Collection : High-resolution data (Mo Kα, 100 K) minimizes thermal motion artifacts.
- Refinement : Use SHELXL for disorder modeling (e.g., anisotropic displacement parameters for oxazolidine oxygen).
- Validation : Hirshfeld surface analysis identifies close contacts; check for twinning via Rint > 0.05.
- Reference Structures : Compare with Cambridge Structural Database (CSD) entries for analogous oxazolidines .
How to assess the compound's stability under varying pH and temperature conditions for long-term storage?
Q. Advanced Research Focus
- Accelerated Stability Studies : Follow ICH guidelines (25°C/60% RH and 40°C/75% RH for 6 months).
- Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation. Identify byproducts via LC-MS.
- Kinetic Analysis : Plot Arrhenius equations to predict shelf-life (e.g., activation energy for hydrolysis).
- pH Sensitivity : Test in buffered solutions (pH 1–13); oxazolidine rings are prone to acidic hydrolysis .
What regulatory considerations apply when handling this compound in jurisdictions where structural analogs are controlled substances?
Q. Advanced Research Focus
- Structural Analysis : Calculate Tanimoto coefficients (>0.85 indicates similarity to controlled cathinones like pentylone ).
- Legal Compliance : Review DEA Scheduling Actions (e.g., 21 CFR §1308 for "positional isomer" controls).
- Documentation : Maintain synthesis logs, purity data, and analytical reports to demonstrate non-intent for misuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
